2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid
Overview
Description
2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid is a compound that features a triazole ring attached to a benzene ring with three carboxylic acid groups
Mechanism of Action
Target of Action
The primary target of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties of the compound also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds, which may enhance its interaction with the enzyme .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of these hormones, leading to downstream effects on various physiological processes that depend on estrogens.
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines, including Hela . By inhibiting the aromatase enzyme and disrupting estrogen biosynthesis, it may exert an anti-proliferative effect on these cells . Some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .
Biochemical Analysis
Biochemical Properties
The compound 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid has been found to exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition . It has been reported that the derivatives of this compound can inhibit the activity of protein tyrosine phosphatase .
Cellular Effects
In vitro cytotoxic evaluation indicated that some of the hybrids of this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, some compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found that the compound can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits promising properties for applications in catalysis, gas storage, drug delivery, and sensing .
Metabolic Pathways
It is known that the compound can form hydrogen bonds with different targets, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid typically involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the creation of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles . The reaction conditions often involve the use of strong Lewis acid catalysts such as aluminum trichloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole alcohols. Substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar in structure but with fewer carboxylic acid groups.
1,3,5-Trisubstituted-1,2,4-triazoles: These compounds share the triazole core but differ in the substituents attached to the benzene ring.
5-(1H-1,2,4-Triazol-1-yl)-1,3-benzenedicarboxylic acid: Another related compound with a similar triazole-benzene framework but different functional groups.
Uniqueness
2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid is unique due to its three carboxylic acid groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzene-1,3,5-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O6/c15-9(16)5-1-6(10(17)18)8(7(2-5)11(19)20)14-4-12-3-13-14/h1-4H,(H,15,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWBDAMXUPDDDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N2C=NC=N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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